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Compound of Interest

Compound Name: Melilotoside

Cat. No.: B1233622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-

Melilotoside, a naturally occurring phenolic glycoside. The information presented herein is

intended to support researchers and professionals in the fields of natural product chemistry,

pharmacology, and drug development in the identification, characterization, and analysis of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR data for trans-Melilotoside are summarized below.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for trans-Melilotoside (500 MHz, CD₃OD)
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 7.60 d 8.5

3 6.55 dd 8.5, 2.2

4 - - -

5 6.75 d 2.2

6 - - -

7 (α) 6.45 d 16.0

8 (β) 7.85 d 16.0

1' 5.05 d 7.5

2' 3.55 m

3' 3.45 m

4' 3.40 m

5' 3.50 m

6'a 3.90 dd 12.0, 2.0

6'b 3.70 dd 12.0, 5.5

Data sourced from a study on Melilotoside derivatives.[1]

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for trans-Melilotoside (125 MHz, CD₃OD)
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Atom No. Chemical Shift (δ, ppm)

1 128.1

2 156.1

3 101.3

4 130.9

5 116.5

6 123.0

7 (α) 118.2

8 (β) 145.5

9 (C=O) 176.3

1' 102.5

2' 74.9

3' 78.2

4' 71.3

5' 78.1

6' 62.5

Data sourced from a study on Melilotoside derivatives.[1]

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of natural products

like trans-Melilotoside.

Sample Preparation:

Dissolve approximately 5-10 mg of the purified trans-Melilotoside sample in 0.5-0.7 mL of

deuterated methanol (CD₃OD).
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Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: A 500 MHz NMR spectrometer (for ¹H NMR) and a 125 MHz spectrometer (for

¹³C NMR) or a spectrometer with corresponding frequencies.

Temperature: 298 K (25 °C).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-2 seconds.

Acquisition time: 2-4 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

Acquisition time: 1-2 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shifts using the residual solvent peak of CD₃OD (δH 3.31 ppm and δC

49.0 ppm) as the internal standard.

Integrate the signals in the ¹H NMR spectrum.
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Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While

a specific experimental IR spectrum for trans-Melilotoside is not readily available in the

searched literature, the expected characteristic absorption bands for a phenolic glycoside are

listed below.

Table 3: Expected FT-IR Absorption Bands for trans-Melilotoside

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3500-3200 O-H (hydroxyl groups) Stretching

3100-3000 C-H (aromatic) Stretching

2950-2850 C-H (aliphatic) Stretching

1710-1680 C=O (carboxylic acid) Stretching

1640-1600 C=C (alkene and aromatic) Stretching

1600-1450 Aromatic ring Skeletal vibrations

1260-1000
C-O (ethers, alcohols,

carboxylic acid)
Stretching

Experimental Protocol for FT-IR Spectroscopy
The following is a general protocol for obtaining an FT-IR spectrum of a solid sample like trans-

Melilotoside.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the dry, purified trans-Melilotoside sample with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Transfer the mixture to a pellet-forming die.
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Press the mixture under high pressure (several tons) to form a transparent or semi-

transparent pellet.

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Acquisition and Processing:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Analyze the positions and intensities of the absorption bands to identify the functional groups

present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information through fragmentation analysis.

LC-MS Data
Table 4: LC-MS Spectroscopic Data for trans-Melilotoside

Ionization Mode Precursor Ion (m/z) Fragment Ions (m/z)

ESI+ 349.08 [M+Na]⁺ 147.04, 123.04
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Data sourced from PubChem.[2] The instrument used was a Thermo Q Exactive HF.

Experimental Protocol for LC-MS
The following is a general protocol for the analysis of phenolic glycosides like trans-

Melilotoside using Liquid Chromatography-Mass Spectrometry (LC-MS).

Liquid Chromatography Conditions:

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A reversed-phase column (e.g., C18, 150 mm x 2.1 mm, 3.5 µm).

Mobile Phase: A gradient elution using:

Solvent A: Water with 0.1% formic acid.

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap mass spectrometer.

Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode.

Scan Mode: Full scan mode to detect the precursor ion and tandem MS (MS/MS) or data-

dependent acquisition (DDA) mode to obtain fragmentation spectra.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
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Data Analysis:

Extract the mass chromatogram for the expected m/z of trans-Melilotoside.

Determine the accurate mass of the molecular ion to confirm the elemental composition.

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure,

particularly the glycosidic linkage and the aglycone moiety.

Spectroscopic Data Analysis Workflow
The following diagram illustrates a general workflow for the acquisition and analysis of

spectroscopic data for the characterization of a natural product like trans-Melilotoside.
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Caption: Workflow for the spectroscopic analysis of trans-Melilotoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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